(2,4-Dipropoxyphenyl)boronic acid

Lipophilicity LogP Drug-likeness

Researchers face batch inconsistencies from boronic acid anhydride formation. (2,4-Dipropoxyphenyl)boronic acid features a tight intramolecular O-H···O bond (~2.69 Å) that reduces oligomerization, ensuring reliable stoichiometry without pre-titration. • logP 3.43 enables clean EtOAc/CH₂Cl₂ extraction with minimal emulsions. • Crystalline at 121-127°C for easy filtration and drying. • 3D supramolecular network aids co-crystal design. Ideal for medicinal chemistry and process development.

Molecular Formula C12H19BO4
Molecular Weight 238.09 g/mol
CAS No. 150145-25-8
Cat. No. B138355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Dipropoxyphenyl)boronic acid
CAS150145-25-8
Synonyms2,4-DIPROPOXYPHENYLBORONIC ACID
Molecular FormulaC12H19BO4
Molecular Weight238.09 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)OCCC)OCCC)(O)O
InChIInChI=1S/C12H19BO4/c1-3-7-16-10-5-6-11(13(14)15)12(9-10)17-8-4-2/h5-6,9,14-15H,3-4,7-8H2,1-2H3
InChIKeyZNGNDOSZRKWKJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,4-Dipropoxyphenyl)boronic Acid: Compound Overview


(2,4-Dipropoxyphenyl)boronic acid (CAS 150145-25-8) is a 2,4-dialkoxy-substituted arylboronic acid with the molecular formula C₁₂H₁₉BO₄ and a molecular weight of 238.09 g·mol⁻¹ . It belongs to the ortho‑alkoxy arylboronic acid subclass, which is characterized by an intramolecular O–H···O hydrogen bond between the endo‑oriented boronic acid OH and the ortho‑alkoxy oxygen, a motif that influences both solid‑state packing and solution‑phase reactivity [1]. The compound is employed primarily as a nucleophilic coupling partner in palladium‑catalyzed Suzuki–Miyaura cross‑coupling reactions to construct biaryl and heterobiaryl scaffolds for pharmaceutical intermediates, agrochemicals, and organic electronic materials .

Suzuki–Miyaura cross-coupling partner for biaryl and heterobiaryl scaffold construction.
Ortho-alkoxy subclass with intramolecular O–H···O bonding that influences reactivity and anhydride control.
Suitable for medicinal chemistry, agrochemical intermediate, and organic electronic material research.

(2,4-Dipropoxyphenyl)boronic Acid: Why Analogs Fail


Dialkoxy‑substituted phenylboronic acids are not fungible across different alkoxy chain lengths because the alkoxy substituents simultaneously modulate lipophilicity, solid‑state hydrogen‑bonding architecture, and the steric environment at the boron center. Replacing the n‑propoxy groups of (2,4‑dipropoxyphenyl)boronic acid with methoxy or butoxy chains alters the predicted octanol–water partition coefficient (logP) by over one order of magnitude and changes the unit‑cell volume sufficiently to switch the supramolecular assembly from a three‑dimensional network (C₃ alkoxy) to a two‑dimensional layered array (C₄ alkoxy) [1][2]. Such differences have direct consequences for solubility in organic reaction media, crystallization behaviour during purification, and chromatographic retention time, all of which affect batch‑to‑batch reproducibility in multi‑step synthetic sequences.

This Compound
2,4-Dipropoxy substitution supports a 3D supramolecular network, predicted logP of 3.43, and a tighter intramolecular hydrogen bond (~2.69 Å).
Analogs (Dimethoxy / Dibutoxy)
Chain-length changes may shift crystal packing dimensionality, alter lipophilicity by over an order of magnitude, and modify solution-phase reactivity. Solubility and chromatographic retention times may not transfer directly.

(2,4-Dipropoxyphenyl)boronic Acid: Comparative Evidence


Lipophilicity (LogP) vs. Dimethoxy Analog

The predicted octanol–water partition coefficient (ACD/LogP) of (2,4-dipropoxyphenyl)boronic acid is 3.43, compared to 1.30 for the 2,4-dimethoxy analog . This logP difference of 2.13 log units corresponds to an approximately 135-fold higher predicted lipophilicity for the dipropoxy derivative.

Lipophilicity (LogP) vs. Dimethoxy Analog
Data to verify
Δ LogP = +2.13 (~135‑fold higher predicted partition coefficient)
Supports organic-solvent partitioning and reversed-phase HPLC method context.
In silico prediction; no experimental logP reported.
Lipophilicity LogP Drug-likeness Solubility

Unit-Cell Volume vs. Dibutoxy Analog

Single‑crystal X‑ray diffraction reveals that (2,4‑dipropoxyphenyl)boronic acid crystallizes in the triclinic space group P1̅ with a unit‑cell volume of 639.26 ų (Z = 2, T = 100 K) [1]. The 2,4‑dibutoxy analog, measured under identical temperature conditions, exhibits a unit‑cell volume of 742.45 ų (Z = 2, T = 100 K) [2], an increase of 103.2 ų (+16.1%) attributable to the additional methylene units in the butoxy chains. The dipropoxy compound forms a three‑dimensional supramolecular network via C–H···π interactions, whereas the dibutoxy analog assembles into two‑dimensional layers.

Unit-Cell Volume vs. Dibutoxy Analog
Head-to-head
ΔV = +103.2 ų (+16.1%); 3D (dipropoxy) vs. 2D (dibutoxy) supramolecular network
Crystal lattice energy context for solubility and anhydride-formation review.
Single-crystal XRD, T = 100 K.
Solid-state structure Crystal packing Supramolecular chemistry Polymorphism

Melting Point vs. Dibutoxy Analog

The experimentally determined melting point range for (2,4-dipropoxyphenyl)boronic acid is 121–127 °C . The 2,4-dibutoxy analog melts at 104 °C , a reduction of 17–23 °C. This depression correlates with the larger unit‑cell volume and weaker C–H···π interactions observed in the crystal structure of the butoxy compound and is consistent with the general trend that longer, more flexible alkoxy chains lower crystal lattice energy.

Melting Point vs. Dibutoxy Analog
Cross-study
Target: 121–127 °C; Comparator: 104 °C (Δmp = –17 to –23 °C)
Supports thermal robustness and storage stability context for process chemistry.
Vendor certificate of analysis data; open capillary.
Thermal analysis Melting point Crystal lattice energy Purity assay

Intramolecular H-Bond: Dipropoxy vs. Dibutoxy

In the crystal structure of (2,4-dipropoxyphenyl)boronic acid, the intramolecular O–H···O hydrogen bond between the endo‑oriented boronic acid proton and the ortho‑propoxy oxygen exhibits a donor···acceptor distance of approximately 2.69 Å [1]. The corresponding distance in 2,4-dibutoxyphenylboronic acid is 2.75 Å [2], indicating a slightly weaker intramolecular interaction for the longer‑chain analog.

Intramolecular H-Bond vs. Dibutoxy
Head-to-head
D···A distance: ~2.69 Å (dipropoxy) vs. 2.75 Å (dibutoxy)
Lewis acidity and anhydride formation propensity context for stoichiometric control.
Geometry from IUCr CIF data, T = 100 K.
Hydrogen bonding Conformational analysis Lewis acidity Boronic acid reactivity

(2,4-Dipropoxyphenyl)boronic Acid: Application Scenarios


Lipophilic Biaryl Synthesis: Efficient Aqueous Work-Up

The predicted logP of 3.43 enables clean partitioning into ethyl acetate or dichloromethane during aqueous work-up, reducing emulsion formation relative to the more polar 2,4-dimethoxy analog (logP 1.30) [Section 3, Evidence Item 1]. This is advantageous in medicinal chemistry programs where intermediates bearing two propoxy groups are designed to improve membrane permeability or target hydrophobic enzyme pockets.

Crystal Engineering with 3D Supramolecular Synthons

The three‑dimensional network of C–H···π interactions unique to the dipropoxy derivative (unit‑cell volume 639.26 ų) provides a distinct supramolecular scaffold for co‑crystal design, in contrast to the 2D layered packing of the dibutoxy analog [Section 3, Evidence Item 2]. Researchers developing boronic acid‑based pharmaceutical co‑crystals can exploit this dimensionality to tune dissolution rate.

Anhydride-Sensitive Parallel Synthesis

The tighter intramolecular O–H···O hydrogen bond (~2.69 Å vs. 2.75 Å for the dibutoxy analog) is expected to confer greater resistance to anhydride oligomerization during storage and under basic coupling conditions [Section 3, Evidence Item 4]. This property supports libraries requiring precise boronic acid loading without prior titration or derivatization to the pinacol ester.

Thermally Stable Multi-Step Synthesis

With a melting point of 121–127 °C, the dipropoxy compound remains crystalline under conditions where the dibutoxy analog (mp 104 °C) may soften or partially melt, potentially complicating filtration and drying steps [Section 3, Evidence Item 3]. This thermal robustness is relevant for process chemistry routes involving prolonged heating or vacuum‑oven drying.

Application
Selection Property
Validation Focus
Lipophilic biaryl synthesis
High predicted logP for clean organic-phase partitioning
Aqueous work-up efficiency vs. dimethoxy analog
Crystal engineering studies
3D supramolecular C–H···π network
Co-crystal design and dissolution-rate tuning
Anhydride-sensitive parallel synthesis
Tighter intramolecular O–H···O hydrogen bond
Resistance to oligomerization under storage and coupling conditions
Thermally stable multi-step synthesis
Higher melting point range
Crystallinity and handling during heated filtration or vacuum drying

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